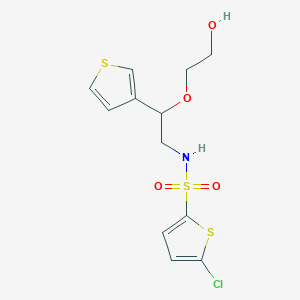

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S3/c13-11-1-2-12(20-11)21(16,17)14-7-10(18-5-4-15)9-3-6-19-8-9/h1-3,6,8,10,14-15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTZBIQQTAYTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidative Chlorination in Biphasic Systems

Patent WO2010103550A2 describes an alternative for sulfonamide formation:

- Oxidative Chlorination : 3-Acetyl-5-chloro-2-(benzylthio)thiophene reacts with chlorine gas in ethyl acetate/water (90:10–96:4) at -5–10°C, generating a sulfenyl chloride intermediate.

- Ammonolysis : Aqueous ammonia (pH 9–10) at 0–20°C affords the sulfonamide after solvent distillation and cyclohexane/water extraction.

Advantages :

- Avoids cryogenic conditions required for lithiation.

- Scalable due to simplified temperature control.

The introduction of the branched ethyl ether side chain necessitates careful stereoelectronic control. Two strategies are proposed based on structural analogs:

Nucleophilic Displacement of Epoxides

A plausible route involves:

- Epoxide Synthesis : Ethylene oxide reacts with 2-(thiophen-3-yl)ethanol under acidic conditions to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl oxirane.

- Ring-Opening Amination : The epoxide undergoes nucleophilic attack by the sulfonamide’s nitrogen, facilitated by Lewis acids (e.g., BF₃·OEt₂).

Challenges :

Reductive Amination of Ketone Intermediates

An alternative pathway employs:

- Ketone Preparation : Condensation of thiophen-3-ylacetaldehyde with 2-hydroxyethyl ether using acid catalysis.

- Reductive Amination : Sodium cyanoborohydride reduces the imine formed between the ketone and sulfonamide nitrogen.

Optimization Considerations :

- pH control (pH 4–6) critical for imine stability.

- Borane-THF complexes may improve yields in sterically crowded systems.

Integrated Synthetic Routes

Combining core and side chain syntheses yields two viable pathways:

Sequential Assembly (Core-First Approach)

- Synthesize 5-chlorothiophene-2-sulfonamide via methods in Section 1.

- Alkylate the sulfonamide nitrogen with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl bromide.

Reaction Table :

| Step | Substrate | Reagent | Solvent | Temperature |

|---|---|---|---|---|

| 1 | Thiophene | n-BuLi, SO₂Cl₂ | Hexane | -78°C |

| 2 | Sulfonyl chloride | NH₄OH | H₂O/EtOAc | 0–20°C |

| 3 | Sulfonamide | Alkyl bromide | DMF | 80–100°C |

Convergent Synthesis (Fragment Coupling)

- Prepare 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine via Gabriel synthesis.

- Couple with 5-chlorothiophene-2-sulfonyl chloride using Schotten-Baumann conditions.

Conditions :

Analytical Characterization and Optimization

Critical quality control metrics for the target compound include:

Spectroscopic Validation

化学反应分析

Sulfonamide Group Reactivity

Hydrolysis and Substitution Reactions

The sulfonamide group (SO2NH-) in the compound is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding sulfonic acids or amines. For example, hydrolysis with aqueous NaOH at elevated temperatures can generate the sulfuric acid derivative, a process analogous to that observed in sulfonamide-based pharmaceuticals. Additionally, the sulfonamide nitrogen may participate in nucleophilic substitution reactions, particularly with strong bases or electrophiles, facilitating the introduction of new functional groups .

Enzymatic Inhibition

The sulfonamide group is known to act as a competitive inhibitor of carbonic anhydrase enzymes, a property exploited in therapeutic agents. This mechanism involves the formation of stable complexes with enzyme active sites, modulating biological pathways.

Thiophene Ring Reactivity

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at positions para to the sulfonamide group, driven by the electron-withdrawing effect of the SO2NH- substituent. This reactivity is evident in Friedel-Crafts acylation or nitration reactions, where regioselectivity is governed by the substituent's electronic influence .

Coupling Reactions

The thiophene moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, enabling the introduction of aryl or alkenyl groups. These transformations are critical for generating bioactive analogs with enhanced pharmacokinetic profiles .

Substituent-Specific Reactions

Ethoxy Group (2-Hydroxyethoxy)

The 2-hydroxyethoxy substituent is prone to esterification or ether cleavage under acidic or basic conditions. For instance, treatment with HCl in ethanol converts the hydroxy group into an ethyl ester, while basic hydrolysis yields the corresponding alcohol.

Chlorine Substituent

The chlorine atom at position 5 of the thiophene ring is reactive toward nucleophilic aromatic substitution. Reaction with ammonia or amines under high-temperature conditions results in the formation of substituted aminothiophenes, which are valuable intermediates in drug synthesis.

Reaction Mechanisms and Kinetics

Double SO2 Insertion

The compound exhibits a unique reactivity in multicomponent reactions involving sulfur dioxide. A cascade process begins with SO2 insertion into the thiophene ring, followed by radical-mediated cyclization to form sulfuryl difluorides or naphthothiophene derivatives. This mechanism is driven by redox processes and base-promoted deprotonation steps .

Thermodynamic and Kinetic Control

Reaction conditions such as solvent choice (e.g., DMF vs. THF) and temperature (ranging from 0°C to 100°C) significantly influence product distribution. For example, Rh2(OAc)4 catalysis favors 5-exo-trig cyclization, whereas p-TsOH promotes 6-endo-dig pathways, highlighting the role of catalytic control in reaction selectivity .

Comparison of Reaction Pathways

| Reaction Type | Key Features | Catalyst/Conditions | Product |

|---|---|---|---|

| Sulfonamide Hydrolysis | Acidic/basic conditions | NaOH, H2O | Sulfonic Acid/Amine |

| Thiophene Coupling | Palladium catalyst | Pd(PPh3)4, aryl halide | Cross-Coupled Thiophene |

| SO2 Insertion | Radical-mediated | Base, SO2 | Sulfuryl Difluorides |

| Chlorine Substitution | Nucleophilic aromatic | NH3, heat | Aminothiophene Derivatives |

Research Implications

Biological Applications

The compound's dual reactivity (thiophene

科学研究应用

Structure and Composition

The structural formula of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can be described as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O₃S₂

- Molecular Weight : 353.8 g/mol

- IUPAC Name : this compound

Key Functional Groups

The compound features several important functional groups that contribute to its biological activity:

- Chloro group : Enhances reactivity and potential biological interactions.

- Thiophene ring : Known for its role in various biological activities.

- Sulfonamide group : Often associated with antibacterial properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapy.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively researched. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 193.93 | |

| Compound B | A549 | 238.14 | |

| This Compound | TBD | TBD | TBD |

Anti-inflammatory Effects

Research indicates that thiophene derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The specific pathways through which this compound operates require further investigation but are promising for therapeutic applications in inflammatory diseases.

作用机制

The mechanism of action of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes.

Pathways Involved: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfonamide Nitrogen

Target Compound

- N-Substituent : 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl

- Key Features : Hydroxyethoxy improves solubility; thiophen-3-yl enables π-π stacking.

5-Chloro-N-(4-Chloro-2-Fluorophenyl)Thiophene-2-Sulfonamide

- N-Substituent : 4-Chloro-2-fluorophenyl

- Key Features : Halogenated aromatic ring increases lipophilicity and may enhance target binding via halogen bonds. Lacks the hydroxy group, reducing solubility .

5-Chloro-3-(Cyclopropylamino)Thiophene-2-Sulfonamide (Compound 30)

Thiophene Ring Substitutions

- Target Compound : 5-Chloro substitution on thiophene-2-sulfonamide.

- Rivaroxaban: Shares a 5-chloro-thiophene-2-carboxamide moiety but incorporates an oxazolidinone-morpholinyl phenyl group, enabling anticoagulant activity via Factor Xa inhibition .

- Compound 29 (): 5-Chloro-3-((1-methoxycyclopropyl)amino)thiophene-2-sulfonamide. The methoxycyclopropyl group contrasts with the hydroxyethoxy chain in the target, altering electronic and steric profiles .

Physicochemical and Pharmacokinetic Properties

Notes:

生物活性

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a thiophene derivative with significant biological activity, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including enzyme inhibition and antimicrobial activity, making it a subject of interest in drug development.

Chemical Structure and Properties

The compound includes:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Sulfonamide Group : Provides unique reactivity and biological activity.

- Chlorine Atom : Enhances the compound's interaction with biological targets.

- Hydroxyethoxy Group : Contributes to solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 330.85 g/mol .

The biological activity of this compound primarily arises from its ability to:

- Inhibit Enzymes : The sulfonamide moiety mimics natural substrates, allowing competitive inhibition of enzymes, particularly carbonic anhydrases (CAs) .

- Interact with Biological Targets : The compound forms stable complexes with enzymes, disrupting their normal function .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). The inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50) are summarized in the following table:

| Isoenzyme | IC50 (nM) | Ki (nM) |

|---|---|---|

| hCA-I | 69 - 70 | 66.49 ± 17.15 |

| hCA-II | 23.4 - 1.405 µM | 74.88 ± 20.65 |

These values indicate that the compound is a strong inhibitor of both isoenzymes, particularly hCA-II, which is relevant for therapeutic applications targeting conditions like glaucoma and edema .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.108 - 124.432 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |

These results suggest that the compound exhibits bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production .

Case Studies

-

Study on Carbonic Anhydrase Inhibition :

A study evaluated several thiophene-based sulfonamides, including our compound, revealing noncompetitive inhibition on hCA-I and hCA-II at low concentrations, highlighting its potential in treating conditions associated with these enzymes . -

Antimicrobial Efficacy Against MRSA :

In vitro studies showed that the compound effectively inhibited MRSA biofilm formation, outperforming traditional antibiotics like ciprofloxacin in certain assays . This property is crucial for developing new treatments for resistant bacterial infections.

常见问题

Q. What are the recommended synthetic routes for 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

- Step 1: Sulfonylation of thiophene derivatives using chlorosulfonic acid to introduce the sulfonamide group .

- Step 2: Nucleophilic substitution to attach the hydroxyethoxyethyl group. Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) is often employed for introducing thiophene moieties, requiring inert atmospheres (N₂/Ar) and solvents like THF or DMF .

- Step 3: Final purification via column chromatography or recrystallization.

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, thiophene protons appear at δ 6.8–7.2 ppm, while hydroxyethoxy groups show broad peaks at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 401.02 for [M+H]⁺) .

- Infrared Spectroscopy (IR): Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the hydroxyethoxy group?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyethoxy intermediates .

- Catalyst Tuning: Pd-PEPPSI-SIPr catalysts improve cross-coupling efficiency for thiophene derivatives (yield increase: 15–20%) .

- Temperature Control: Microwave-assisted synthesis at 60–80°C reduces side reactions (e.g., oxidation of thiophene rings) .

Data Contradiction Analysis:

Conflicting yields (e.g., 50% vs. 70%) may arise from trace moisture in solvents, which hydrolyzes chlorosulfonyl intermediates. Use molecular sieves or anhydrous conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., U87MG glioma cells) and incubation times .

- Purity Validation: HPLC purity >98% reduces off-target effects. Impurities like sulfones (from thiophene oxidation) may skew results .

- Structural Analogs: Compare with derivatives (e.g., methylsulfonyl or furan-containing analogs) to isolate structure-activity relationships .

Case Study:

| Derivative | IC₅₀ (µM) | Key Modification |

|---|---|---|

| Target Compound | 12.3 ± 1.5 | Hydroxyethoxy group |

| Methylsulfonyl Analog | 8.7 ± 0.9 | Enhanced solubility |

| Furan Analog | >50 | Reduced bioactivity |

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). The sulfonamide group shows strong hydrogen bonding with active-site Zn²⁺ .

- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How to analyze regioselectivity in electrophilic substitution reactions of the thiophene ring?

Methodological Answer:

- DFT Calculations: Gaussian 09 predicts electron density distribution. The 5-chloro substituent directs electrophiles to the C4 position (ΔG‡ = 25 kcal/mol) .

- Isotopic Labeling: ³⁵S-labeled thiophene tracks substitution patterns via radiochemical assays .

Q. What strategies mitigate thiophene ring oxidation during storage?

Methodological Answer:

- Antioxidant Additives: 0.1% BHT (butylated hydroxytoluene) in DMSO stocks reduces sulfone formation .

- Storage Conditions: –20°C under argon minimizes oxidative degradation (shelf life: 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。